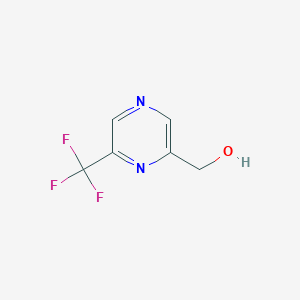
(6-(Trifluoromethyl)pyrazin-2-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Trifluoromethyl)pyrazin-2-YL)methanol is a chemical compound with the molecular formula C6H5F3N2O and a molecular weight of 178.112 g/mol It is characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloropyrazine with trifluoromethyl lithium, followed by hydrolysis to yield the desired product . The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of (6-(Trifluoromethyl)pyrazin-2-YL)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
(6-(Trifluoromethyl)pyrazin-2-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted pyrazine derivatives, pyrazine carboxylic acids, and various substituted pyrazine compounds. These products can have diverse applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
(6-(Trifluoromethyl)pyrazin-2-YL)methanol has several scientific research applications, including:
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (6-(Trifluoromethyl)pyrazin-2-YL)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design . The pyrazine ring can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(6-(Trifluoromethyl)pyridin-2-yl)methanol: Similar in structure but with a pyridine ring instead of a pyrazine ring.
(6-(Trifluoromethyl)quinolin-2-yl)methanol: Contains a quinoline ring, offering different electronic and steric properties.
(6-(Trifluoromethyl)benzothiazol-2-yl)methanol: Features a benzothiazole ring, providing unique reactivity and applications.
Uniqueness
(6-(Trifluoromethyl)pyrazin-2-YL)methanol is unique due to the combination of the trifluoromethyl group and the pyrazine ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the pyrazine ring offers versatile reactivity and potential for diverse applications.
Properties
CAS No. |
1060812-78-3 |
|---|---|
Molecular Formula |
C6H5F3N2O |
Molecular Weight |
178.11 g/mol |
IUPAC Name |
[6-(trifluoromethyl)pyrazin-2-yl]methanol |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5-2-10-1-4(3-12)11-5/h1-2,12H,3H2 |
InChI Key |
GRRJLLXPINEHRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)C(F)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-2-(Azetidin-2-yl)-5-fluoro-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B12956893.png)
![3-bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12956899.png)
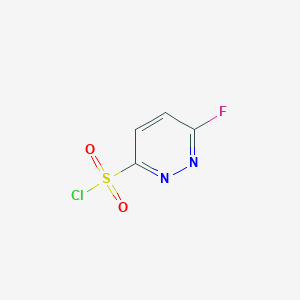

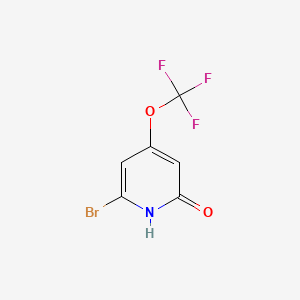
![4-Fluorodibenzo[b,d]furan-1-ol](/img/structure/B12956931.png)

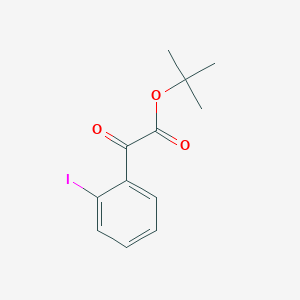

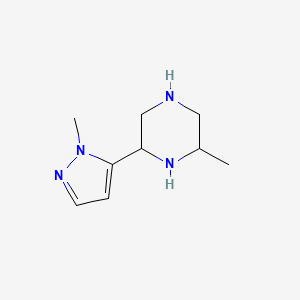
![2-Hydroxy-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12956964.png)
![(3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-broMo-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate](/img/structure/B12956970.png)
